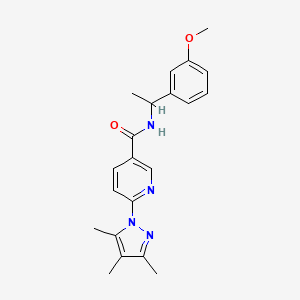

N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Description

Properties

IUPAC Name |

N-[1-(3-methoxyphenyl)ethyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-13-14(2)24-25(16(13)4)20-10-9-18(12-22-20)21(26)23-15(3)17-7-6-8-19(11-17)27-5/h6-12,15H,1-5H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHSRMZUSMGVSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NC(C)C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide typically involves a multi-step process:

Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 3-methoxyphenyl ethylamine, through the reaction of 3-methoxybenzaldehyde with ethylamine under reductive amination conditions.

Pyrazole Formation: The next step involves the synthesis of the 3,4,5-trimethyl-1H-pyrazole moiety. This can be achieved by reacting 3,4,5-trimethylpyrazole with an appropriate halogenated precursor under basic conditions.

Coupling Reaction: The final step involves coupling the intermediate 3-methoxyphenyl ethylamine with the 3,4,5-trimethyl-1H-pyrazole derivative and nicotinoyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinamide moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N,N-diisopropylethylamine (DIPEA).

Major Products Formed

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Amines and reduced derivatives.

Substitution Products: Various substituted nicotinamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is investigated for its therapeutic properties. Its structure suggests potential interactions with biological targets that could lead to the development of new pharmaceuticals.

Potential Therapeutic Uses:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrazole moiety is known to enhance biological activity due to its ability to interact with multiple cellular pathways.

- Anti-inflammatory Properties : Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokine production, suggesting that this compound may also possess anti-inflammatory effects.

Case Study Example:

In a study examining the structure-activity relationship (SAR) of pyrazole derivatives, it was found that modifications to the pyrazole ring significantly enhanced anticancer activity against breast cancer cell lines. The results indicated that compounds with methoxy and trimethyl substitutions were particularly effective at inhibiting tumor growth .

Biological Research Applications

The compound's unique structural features make it a valuable tool in biological research.

Biological Mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially targeting kinases or phosphatases involved in cancer progression.

- Receptor Modulation : It could also modulate receptor activity, influencing pathways related to cell proliferation and survival.

Data Table 1: Biological Activity of Similar Compounds

| Compound Name | Target | Activity | Reference |

|---|---|---|---|

| Pyrazole A | Kinase | Inhibitor | |

| Pyrazole B | Receptor X | Agonist | |

| Pyrazole C | Cytokine | Antagonist |

Material Science Applications

Beyond its medicinal properties, N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide could be utilized in material science.

Potential Uses:

- Polymer Development : The compound's chemical properties may allow it to serve as a monomer or additive in the synthesis of advanced polymers with specific thermal or mechanical properties.

- Optoelectronic Devices : Given the electronic properties associated with pyrazole derivatives, this compound could be explored for applications in sensors or light-emitting devices.

Mechanism of Action

The mechanism of action of N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.

Pathways Involved: Modulation of oxidative stress, inhibition of specific enzymes, and interaction with cellular receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically active molecules. Key comparisons include:

a) 4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinenitrile (Compound 8)

- Core Structure : Nicotinenitrile vs. nicotinamide in the target compound.

- Substituents : Fluorophenyl, phenyl, and naphthyl groups vs. trimethylpyrazole and 3-methoxyphenethyl.

- Pharmacological Relevance : Compound 8 exhibits cytotoxic activity, highlighting the role of pyrazole and nitrile groups in modulating bioactivity. The target compound’s amide group may enhance metabolic stability compared to nitrile .

b) SB366791 (N-(3-methoxyphenyl)-4-chlorocinnamide)

- Shared Substituent : 3-Methoxyphenyl group.

- Key Difference: SB366791 lacks the pyrazole moiety but includes a chlorocinnamide structure.

c) BTP2 (4-methyl-4'-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-1,2,3-thiadiazole-5-carboxanilide)

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

- Molecular Formula : C18H24N4O2

- Molecular Weight : 332.41 g/mol

- IUPAC Name : N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The pyrazole moiety is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.

- Receptor Modulation : The nicotinamide portion may interact with nicotinic acetylcholine receptors, potentially influencing neurotransmitter release and neuronal activity.

Biological Activity Overview

The following table summarizes the biological activities reported for N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects on cancer cell lines such as HeLa and HepG2. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |

| Antimicrobial | Demonstrates activity against various bacterial strains. |

| Neuroprotective | Potentially protects neuronal cells from oxidative stress-induced damage. |

Anticancer Activity

In a study evaluating the antiproliferative effects of the compound on cancer cell lines, it was found that:

- The compound reduced the viability of HeLa (cervical cancer) cells by approximately 54% at a concentration of 50 µM.

- HepG2 (liver cancer) cells showed a growth inhibition percentage of 38% under similar conditions .

These results indicate a selective toxicity towards cancer cells while sparing normal fibroblast cells.

Anti-inflammatory Effects

Research has demonstrated that N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests its potential as an anti-inflammatory agent in treating conditions like arthritis or other inflammatory diseases .

Antimicrobial Properties

The compound has been tested against several bacterial strains, showing notable antibacterial activity. For instance:

- It exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

This antimicrobial activity highlights its potential application in treating bacterial infections .

Q & A

Basic: What are the recommended synthetic routes for preparing N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Coupling of the pyrazole moiety (3,4,5-trimethyl-1H-pyrazole) to a halogenated nicotinamide scaffold via nucleophilic aromatic substitution (SNAr). Use anhydrous DMF as a solvent and K₂CO₃ as a base at 80–100°C for 12–24 hours .

- Step 2: Introduction of the 3-methoxyphenethylamine group via amide bond formation. Activate the carboxylic acid group of the intermediate with HATU or EDCI/HOBt in dichloromethane (DCM) under nitrogen, followed by reaction with 1-(3-methoxyphenyl)ethylamine at room temperature .

- Purity Optimization: Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Validate purity using HPLC (C18 column, acetonitrile/water + 0.1% TFA) and ¹H/¹³C NMR .

Advanced: How can X-ray crystallography be utilized to resolve ambiguities in the compound’s stereochemistry or conformational flexibility?

Methodological Answer:

- Crystallization: Grow single crystals via vapor diffusion (e.g., dissolve in DMSO and diffuse into methanol at 4°C). Ensure crystal quality by screening solvent ratios .

- Data Collection: Use a synchrotron source or in-house diffractometer (Mo Kα radiation, λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion .

- Structure Refinement: Process data with SHELX (SHELXL for refinement). Address disorder in flexible groups (e.g., methoxyphenyl) using PART and SUMP instructions. Validate with ORTEP-3 for thermal ellipsoid visualization .

- Conformational Analysis: Compare torsion angles (e.g., pyrazole-nicotinamide dihedral) with density functional theory (DFT) calculations (B3LYP/6-31G*) to assess stability .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC, HMBC). Key signals:

- Methoxy group: δ ~3.75 ppm (singlet, 3H).

- Pyrazole methyl groups: δ 2.10–2.35 ppm (split into three singlets due to 3,4,5-substitution) .

- Nicotinamide carbonyl: δ ~168 ppm in ¹³C NMR.

- High-Resolution Mass Spectrometry (HRMS): Use ESI+ mode; expect [M+H]⁺ with <2 ppm error. Fragment ions (e.g., loss of methoxyphenethyl group) confirm connectivity .

- IR Spectroscopy: Validate amide C=O stretch (~1650 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .

Advanced: How can researchers design structure-activity relationship (SAR) studies to probe the role of the 3,4,5-trimethylpyrazole substituent?

Methodological Answer:

- Analog Synthesis: Replace trimethylpyrazole with:

- Isosteres: 3,5-dimethyl-4-ethylpyrazole (steric effects).

- Electron-deficient variants: 4-nitro or 3-fluoropyrazole (electronic effects) .

- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization (FP) or TR-FRET assays. Measure IC₅₀ values and correlate with substituent hydrophobicity (ClogP) .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to assess binding pocket interactions. Highlight steric clashes or hydrogen bonds involving methyl groups .

Basic: What strategies are effective in resolving contradictions between in vitro and cellular activity data for this compound?

Methodological Answer:

- Purity Reassessment: Confirm compound integrity in cell media via LC-MS. Degradation (e.g., ester hydrolysis) may explain discrepancies .

- Membrane Permeability: Measure logD (octanol/water) at pH 7.4. If logD < 2, consider prodrug strategies (e.g., esterification of the amide) .

- Off-Target Profiling: Screen against a panel of 50+ kinases (DiscoverX KINOMEscan) to identify non-specific binding .

- Cellular Target Engagement: Use CETSA (Cellular Thermal Shift Assay) to verify intracellular target binding .

Advanced: How can researchers leverage crystallographic data to optimize this compound’s solubility without compromising target affinity?

Methodological Answer:

- Solubility Analysis: Calculate crystal packing density with Mercury software. High density (>1.4 g/cm³) correlates with low solubility .

- Co-Crystallization: Soak crystals with PEG 400 or cyclodextrins to identify polar interaction sites. Introduce solubilizing groups (e.g., -OH, -OMe) at non-critical positions .

- Salt Formation: Screen counterions (e.g., HCl, mesylate) using pH-solubility profiles. Monitor salt stability via PXRD .

- Affinity-Solubility Balance: Use free-energy perturbation (FEP) calculations to predict ΔΔG of modifications (e.g., replacing a methyl with -CF₃) .

Basic: What are the best practices for storing and handling this compound to ensure long-term stability?

Methodological Answer:

- Storage Conditions: Aliquot in amber vials under argon at -80°C. Avoid freeze-thaw cycles .

- Stability Monitoring: Perform quarterly HPLC checks (95% purity threshold). Detect degradation products (e.g., oxidation of methoxy group) via HRMS .

- In-Solution Stability: For DMSO stocks (<10 mM), use anhydrous DMSO and store with molecular sieves. Discard if precipitate forms .

Advanced: How can computational methods guide the optimization of metabolic stability for this compound?

Methodological Answer:

- Metabolite Prediction: Use Meteor (Lhasa Ltd.) to identify vulnerable sites (e.g., methoxyphenyl O-demethylation). Introduce blocking groups (e.g., -OCF₃) .

- CYP450 Inhibition Assays: Test against CYP3A4/2D6 using luminescent substrates (Promega). Correlate with in silico docking into CYP homology models .

- ProDrug Design: Mask labile groups (e.g., amide) as tert-butyl carbamates. Validate hydrolysis rates in human liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.